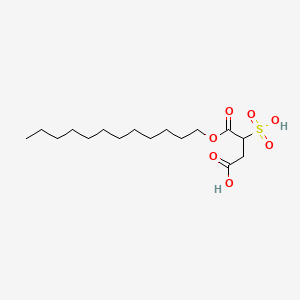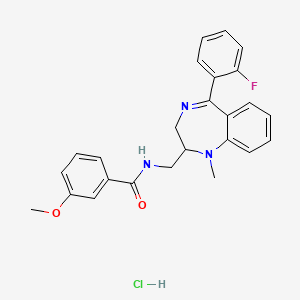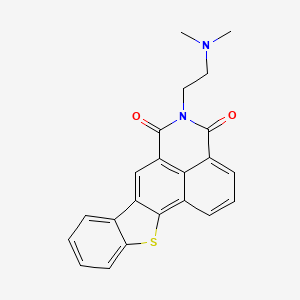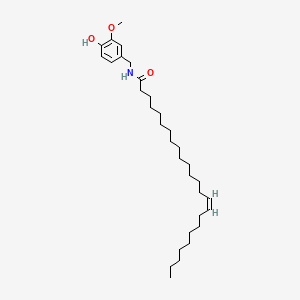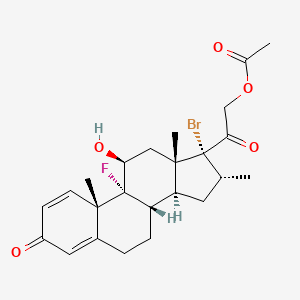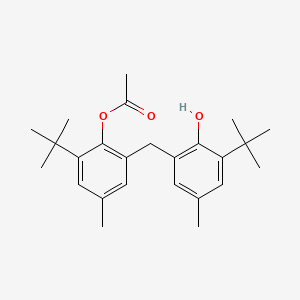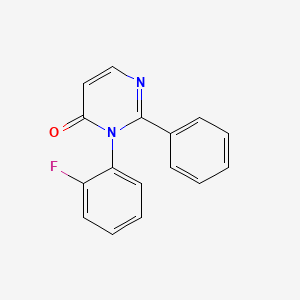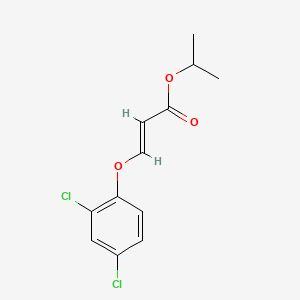
(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, ammonium, and sulphonyl groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Hydroxylation: Introduction of hydroxyl groups to the precursor molecules.
Ammonium Salt Formation: Conversion of the hydroxylated intermediates into ammonium salts.
Sulphonylation: Addition of sulphonyl groups to the ammonium salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of sulphonyl groups to sulfides.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce sulfides.
Aplicaciones Científicas De Investigación
(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Modulating Receptor Activity: Affecting signal transduction pathways.
Altering Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- ®-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) chloride
- (S)-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) nitrate
Propiedades
Número CAS |
93839-92-0 |
|---|---|
Fórmula molecular |
C20H32N2O12S3 |
Peso molecular |
588.7 g/mol |
Nombre IUPAC |
[(1S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]azanium;sulfate |
InChI |
InChI=1S/2C10H15NO4S.H2O4S/c2*1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12;1-5(2,3)4/h2*2-5,9-10,12-13H,6,11H2,1H3;(H2,1,2,3,4)/t2*9?,10-;/m00./s1 |
Clave InChI |
JHOPAAUVEUYURN-VUCLGOSDSA-N |
SMILES isomérico |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H](C(CO)[NH3+])O.CS(=O)(=O)C1=CC=C(C=C1)[C@@H](C(CO)[NH3+])O.[O-]S(=O)(=O)[O-] |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)[NH3+])O.CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)[NH3+])O.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


